molecular formula C11H10N4O B12966751 2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile

2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile

Cat. No.: B12966751
M. Wt: 214.22 g/mol
InChI Key: XWVKMOALFYXSPR-UHFFFAOYSA-N
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Description

2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and is substituted with three methyl groups, a carbonitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a suitable pyridine derivative with a pyrazine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

    Substitution: The methyl groups and the carbonitrile group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the original compound.

Scientific Research Applications

2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or stability.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Industrial Applications: It is investigated for its potential use in various industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrazine derivatives, such as:

Uniqueness

2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile is unique due to its specific substitution pattern and the presence of both a carbonitrile group and a ketone group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2,3,6-trimethyl-5-oxopyrido[3,4-b]pyrazine-8-carbonitrile

InChI

InChI=1S/C11H10N4O/c1-6-7(2)14-10-9(13-6)8(4-12)5-15(3)11(10)16/h5H,1-3H3

InChI Key

XWVKMOALFYXSPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=CN(C2=O)C)C#N)C

Origin of Product

United States

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